Physical Property Differentiation: Density of DL-Glutamic Acid vs. L- and D-Enantiomers
DL-Glutamic acid exhibits a significantly lower density compared to its optically active enantiomers. The racemic mixture has a reported density of approximately 1.46 g/cm³ [1], while the D- and L-enantiomers possess a higher density of approximately 1.538 g/cm³ [2]. This difference is a direct consequence of the distinct crystal packing arrangements in the racemic compound versus the enantiopure crystals.
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 1.46 (DL-Glutamic acid monohydrate) |
| Comparator Or Baseline | 1.538 (D- and L-Glutamic acid) |
| Quantified Difference | ~5% lower density |
| Conditions | Standard ambient conditions |
Why This Matters
This quantifiable physical property difference is critical for solid-form identification, quality control, and any application where crystal density impacts formulation, handling, or processing.
- [1] Thermo Scientific Chemicals. DL-Glutamic acid monohydrate, 98+%. Technical Datasheet. 2025. View Source
- [2] ChemicalBook. D-Glutamic acid. 2025. Available from: https://www.chemicalbook.cn/CASEN_6893-26-1.htm View Source
